
(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one
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Overview
Description
(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidin-2-one core with hydroxymethyl and pyridin-3-yl substituents, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and pyrrolidin-2-one.
Reaction Conditions: The key steps involve the formation of the pyrrolidin-2-one ring and the introduction of the hydroxymethyl and pyridin-3-yl groups. Common reagents include reducing agents, oxidizing agents, and catalysts to facilitate the reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridin-3-yl group can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridin-3-yl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 4-Amino-1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Uniqueness
(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both hydroxymethyl and pyridin-3-yl groups
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4R,5R)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-2-14-11(16)6-10(8-15)12(14)9-4-3-5-13-7-9/h3-5,7,10,12,15H,2,6,8H2,1H3/t10-,12-/m0/s1 |
InChI Key |
SMQMOYAXAWTUKQ-JQWIXIFHSA-N |
Isomeric SMILES |
CCN1[C@H]([C@@H](CC1=O)CO)C2=CN=CC=C2 |
Canonical SMILES |
CCN1C(C(CC1=O)CO)C2=CN=CC=C2 |
Origin of Product |
United States |
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